Cas no 1807247-84-2 (Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate)

Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate is a versatile synthetic intermediate used in pharmaceutical and agrochemical research. Its structure incorporates a trifluoromethoxy group, enhancing lipophilicity and metabolic stability, while the cyano and chloro substituents provide reactive sites for further functionalization. The ethyl ester moiety offers flexibility for hydrolysis or transesterification, facilitating downstream modifications. This compound is particularly valuable in the development of bioactive molecules due to its electron-withdrawing groups, which can influence binding affinity and selectivity. High purity and consistent quality make it suitable for precision applications in medicinal chemistry and material science. Proper handling under controlled conditions is recommended due to its reactive functional groups.
Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate structure
1807247-84-2 structure
商品名:Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate
CAS番号:1807247-84-2
MF:C12H9ClF3NO3
メガワット:307.65297293663
CID:4943641

Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate
    • インチ: 1S/C12H9ClF3NO3/c1-2-19-10(18)5-7-3-8(6-17)11(13)9(4-7)20-12(14,15)16/h3-4H,2,5H2,1H3
    • InChIKey: LPAKOIXAQPUSFY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C#N)=CC(=CC=1OC(F)(F)F)CC(=O)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 393
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 59.3

Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015022749-250mg
Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate
1807247-84-2 97%
250mg
480.00 USD 2021-06-18
Alichem
A015022749-500mg
Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate
1807247-84-2 97%
500mg
782.40 USD 2021-06-18
Alichem
A015022749-1g
Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate
1807247-84-2 97%
1g
1,549.60 USD 2021-06-18

Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate 関連文献

Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetateに関する追加情報

Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate (CAS No. 1807247-84-2): A Comprehensive Overview

Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate, identified by its CAS number 1807247-84-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the development of novel therapeutic agents. The presence of a cyano group, a chloro substituent, and a trifluoromethoxy moiety imparts distinct reactivity and electronic properties, making it a versatile building block for further chemical manipulation.

The< strong>Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate molecule's structural features are not only of academic interest but also hold practical implications in drug discovery. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This property has been leveraged in the design of various pharmacophores targeting neurological and cardiovascular diseases. Recent studies have highlighted the compound's potential in synthesizing analogs with improved pharmacokinetic profiles, which is crucial for developing next-generation therapeutics.

In the realm of synthetic chemistry, Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate serves as a key intermediate in multi-step synthetic pathways. Its structural complexity allows for diverse functionalization strategies, enabling chemists to explore novel molecular architectures. The cyano group, for instance, can be readily converted into other functional derivatives such as amides or carboxylic acids, which are common motifs in drug molecules. Additionally, the chloro substituent provides a handle for nucleophilic substitution reactions, facilitating the introduction of additional pharmacologically relevant groups.

Recent advancements in computational chemistry have further illuminated the synthetic utility of Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate. Molecular modeling studies have demonstrated that this compound can be effectively incorporated into complex drug scaffolds without compromising overall molecular stability. Such insights have guided the development of more efficient synthetic routes, reducing both cost and environmental impact. The integration of green chemistry principles into the synthesis of this intermediate has been particularly noteworthy, aligning with global efforts to promote sustainable chemical practices.

The pharmaceutical industry has shown particular interest in derivatives of Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate due to their potential therapeutic applications. Researchers have reported promising results in preclinical studies where analogs of this compound exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, modifications to the trifluoromethoxy group have led to compounds with enhanced binding affinity to specific protein targets, suggesting their utility in treating inflammatory and autoimmune disorders. These findings underscore the importance of this intermediate in medicinal chemistry.

Moreover, the< strong>Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate intermediate has found applications beyond traditional pharmaceuticals. Its unique structural features make it suitable for use in materials science, particularly in the development of advanced polymers and liquid crystals. The electron-withdrawing nature of the cyano and chloro groups contributes to the compound's ability to form stable coordination complexes with metal ions, which has implications for catalytic applications. This dual functionality highlights the broad utility of this compound across multiple scientific disciplines.

In conclusion, Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate (CAS No. 1807247-84-2) represents a significant advancement in organic synthesis and drug development. Its complex molecular architecture and diverse functional groups make it an invaluable intermediate for constructing novel therapeutics with improved efficacy and safety profiles. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow even further. The ongoing exploration of its synthetic possibilities promises to yield innovative solutions across various scientific domains.

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